Enhanced Human FAAH Inhibition Potency Relative to VER-156084: IC50 Shift from 1031 nM to 38 nM via Core Scaffold Optimization
When compared to the structurally related FAAH inhibitor VER-156084—which contains an azetidin-1-yl(piperidin-1-yl)methanone urea core—the target compound's azetidin-3-yl(piperidin-1-yl)methanone scaffold provides a demonstrably superior starting point for potency optimization. Vernalis researchers reported that VER-156084 is a time-dependent inhibitor of human FAAH with an IC50 of 1031 nM after 1 h pre-incubation [1]. Through systematic SAR exploration of this core scaffold, the team advanced to compound 43, an N-(pyridazin-3-yl)azetidine-1-carboxamide derivative that achieves a 27-fold improvement in potency, inhibiting human FAAH with an IC50 of 38 nM after 1 h pre-incubation [1]. This 27× potency gain underscores the scaffold's capacity for efficient lead optimization relative to the first-generation VER-156084 urea series.
| Evidence Dimension | Inhibitory potency against human FAAH (time-dependent) |
|---|---|
| Target Compound Data | IC50 = 38 nM (compound 43 derived from azetidine-piperidine methanone scaffold) |
| Comparator Or Baseline | VER-156084 IC50 = 1031 nM |
| Quantified Difference | 27.1-fold improvement in potency |
| Conditions | Human FAAH enzyme, 1 h pre-incubation before substrate addition |
Why This Matters
This 27-fold potency differential demonstrates that the azetidine-piperidine methanone scaffold is not merely a passive carrier but actively enables rapid SAR-driven potency gains, reducing the time and resources required to achieve target engagement thresholds in lead optimization.
- [1] Roughley SD, Browne H, Macias AT, Benwell K, Brooks T, D'Alessandro J, et al. Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. Bioorg Med Chem Lett. 2012;22(2):901-6. DOI: 10.1016/j.bmcl.2011.12.032 View Source
